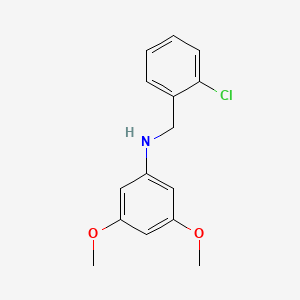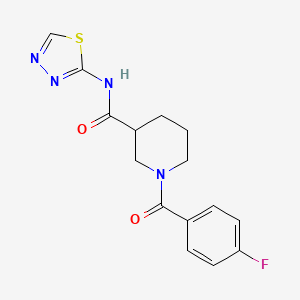![molecular formula C18H24N2O3 B6076327 N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide](/img/structure/B6076327.png)
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. It is commonly referred to as a cyclobutane carboxamide derivative and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of inflammatory mediators. It has also been shown to have anticonvulsant properties and can reduce the severity and frequency of seizures. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases due to its ability to protect against oxidative stress and reduce the accumulation of toxic proteins in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research areas. However, its limitations include its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide. One of these is the exploration of its potential use in the treatment of neurodegenerative diseases. Another future direction is the development of more efficient synthesis methods to improve its availability for research purposes. Additionally, further studies can be conducted to elucidate its mechanism of action and identify potential drug targets.
Méthodes De Synthèse
The synthesis of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide has been achieved using different methods. One of the commonly used methods is the reaction of 4-methoxyphenethylamine with cyclobutanecarboxylic acid to form the intermediate compound. The intermediate is then reacted with pyrrolidine-2,5-dione to yield the final product. Other methods include the use of different catalysts and reaction conditions.
Applications De Recherche Scientifique
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-23-16-7-5-13(6-8-16)9-10-20-12-15(11-17(20)21)19-18(22)14-3-2-4-14/h5-8,14-15H,2-4,9-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMJLMIUJPAGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(CC2=O)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S*,4S*)-2-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6076269.png)
![N-[4-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B6076276.png)
![methyl 4-[5-methyl-4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B6076301.png)

![7-(dimethylamino)-2,8-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6076313.png)
![N-(2-furylmethyl)-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]urea](/img/structure/B6076316.png)


![3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)-4-methylbenzamide](/img/structure/B6076335.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076338.png)
![1-{2-hydroxy-3-[3-({[2-(trifluoromethyl)benzyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6076339.png)
![3-cyano-5-fluoro-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6076347.png)